(3,3-Difluorocyclobutyl)methanesulfonyl chloride
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Overview
Description
(3,3-Difluorocyclobutyl)methanesulfonyl chloride is a fluorinated organic compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol . This compound is known for its unique chemical structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutyl compounds with fluorinating agents and sulfonyl chloride reagents. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced fluorination techniques and efficient separation methods are crucial in industrial production .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide product, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
(3,3-Difluorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various products. The fluorine atoms in the cyclobutyl ring can influence the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanesulfonyl chloride: Similar structure but without the fluorine atoms.
(3,3-Difluorocyclobutyl)methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
(3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
(3,3-Difluorocyclobutyl)methanesulfonyl chloride is unique due to the presence of both fluorine atoms and the methanesulfonyl chloride group. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-5(7,8)2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFLEUTZDVHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622903-44-9 |
Source
|
Record name | (3,3-difluorocyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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